Cas no 1075-26-9 (1H-indol-6-ylmethanol)

1H-indol-6-ylmethanol 化学的及び物理的性質
名前と識別子
-
- (1H-Indol-6-yl)methanol
- 6-(Hydroxymethyl)indole
- 1H-Indol-6-ylmethanol
- 6-(Hydroxymethyl)-1H-indole
- 6-Hydroxymethylindole
- Indole-6-methanol
- 6-IndolMethanol
- RARECHEM AL BD 1265
- 1H-indol-6-ylmethanol(SALTDATA: FREE)
- 6-hydroxymethylindole, AldrichCPR
- 6-Hydroxymethyl indole
- WRMZOPANDOHWJU-UHFFFAOYSA-N
- AB11368
- BS-3820
- MFCD02179595
- AKOS000321301
- 1H-INDOLE-6-METHANOL
- FT-0659387
- SCHEMBL1252105
- CS-0091815
- (1H-indole-6-yl)-methanol
- J-518794
- Indol-6-yl-methanol
- (1H-Indol-6-yl)-methanol
- 1075-26-9
- DTXSID00378473
- BB 0254648
- E72600
- ALBB-004775
- STK360678
- BBL029609
- 1H-indol-6-ylmethanol
-
- MDL: MFCD02179595
- インチ: InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2
- InChIKey: WRMZOPANDOHWJU-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1CO)NC=C2
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 36A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.272
- ゆうかいてん: 45-50°C
- ふってん: 360.6°Cat760mmHg
- フラッシュポイント: 171.9°C
- 屈折率: 1.705
- PSA: 36.02000
- LogP: 1.66020
1H-indol-6-ylmethanol セキュリティ情報
1H-indol-6-ylmethanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-indol-6-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB150390-250 mg |
Indole-6-methanol, 98%; . |
1075-26-9 | 98% | 250 mg |
€104.20 | 2023-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2122-5G |
1H-indol-6-ylmethanol |
1075-26-9 | 95% | 5g |
¥ 1,643.00 | 2023-04-07 | |
abcr | AB218010-250mg |
1H-Indol-6-ylmethanol, 95%; . |
1075-26-9 | 95% | 250mg |
€137.00 | 2024-04-20 | |
TRC | H953578-50mg |
(1H-Indol-6-yl)methanol |
1075-26-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 016234-5g |
6-Hydroxymethylindole |
1075-26-9 | 95% | 5g |
£300.00 | 2022-03-01 | |
Apollo Scientific | OR10508-1g |
6-(Hydroxymethyl)-1H-indole |
1075-26-9 | 95 | 1g |
£135.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I14050-5g |
1H-indol-6-ylmethanol |
1075-26-9 | 99% | 5g |
3810.0CNY | 2021-08-03 | |
abcr | AB150390-5 g |
Indole-6-methanol, 98%; . |
1075-26-9 | 98% | 5 g |
€438.00 | 2023-07-20 | |
Key Organics Ltd | BS-3820-1MG |
1H-indol-6-ylmethanol |
1075-26-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-3820-10MG |
1H-indol-6-ylmethanol |
1075-26-9 | >90% | 10mg |
£63.00 | 2025-02-09 |
1H-indol-6-ylmethanol 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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1H-indol-6-ylmethanolに関する追加情報
1H-indol-6-ylmethanol: A Comprehensive Overview
The compound 1H-indol-6-ylmethanol, also known by its CAS number 1075-26-9, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the family of indole derivatives, which are known for their versatile applications in drug discovery and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 1H-indol-6-ylmethanol, providing a comprehensive understanding of its significance in modern research.
Chemical Structure and Properties
1H-indol-6-ylmethanol is characterized by its indole ring system with a hydroxymethyl group attached at the 6-position. The indole structure consists of a fused benzene ring and a pyrrole ring, which imparts unique electronic and steric properties to the molecule. The hydroxymethyl group introduces additional functionality, making it a valuable building block in organic synthesis. The compound is typically synthesized via multi-step processes involving nucleophilic aromatic substitution or coupling reactions. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of 1H-indol-6-ylmethanol production.
Applications in Drug Discovery
The indole scaffold is renowned for its role in drug discovery due to its ability to interact with various biological targets. 1H-indol-6-ylmethanol has been extensively studied for its potential as a lead compound in the development of anti-inflammatory, anticancer, and neuroprotective agents. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in inflammation pathways. Furthermore, recent advancements in medicinal chemistry have enabled the design of more bioavailable analogs of 1H-indol-6-ylmethanol, which are currently under preclinical evaluation.
Role in Organic Synthesis
Beyond its direct applications in drug discovery, 1H-indol-6-ylmethanol serves as an invaluable intermediate in the synthesis of complex organic molecules. Its hydroxymethyl group can be readily modified through oxidation or alkylation reactions to generate diverse functional groups. For example, oxidation of the hydroxymethyl group yields indole carboxylic acids, which are widely used in peptide synthesis and as precursors for bioactive compounds. Recent research has also explored the use of 1H-indol-6-ylmethanol as a chiral auxiliary in asymmetric synthesis, further expanding its utility in organic chemistry.
Environmental and Safety Considerations
As with any chemical compound, understanding the environmental impact and safety profile of 1H-indol-6-ylmethanol is crucial. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term persistence and biodegradability in various environmental settings. In terms of handling, standard laboratory precautions should be followed to minimize exposure risks.
Future Directions and Research Opportunities
The continued exploration of 1H-indol-6-ylmethanol presents exciting opportunities for innovation across multiple disciplines. Researchers are increasingly leveraging computational chemistry tools to predict and optimize the properties of this compound for specific applications. Additionally, advancements in green chemistry are expected to lead to more sustainable methods for synthesizing 1H-indol-6-y methanol, reducing its environmental footprint while maintaining high yields.
In conclusion, 1H-indol -6-y methanol (CAS No: 1075 -26 -9) stands as a testament to the ingenuity and versatility of organic compounds in modern science. Its role as both a functional molecule and a valuable intermediate underscores its importance across diverse fields. As research continues to uncover new applications and optimize existing ones, this compound will undoubtedly remain at the forefront of chemical innovation.
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